molecular formula C9H15BrN4O2 B2770980 tert-Butyl (2-(4-bromo-2H-1,2,3-triazol-2-yl)ethyl)carbamate CAS No. 2375271-21-7

tert-Butyl (2-(4-bromo-2H-1,2,3-triazol-2-yl)ethyl)carbamate

Cat. No.: B2770980
CAS No.: 2375271-21-7
M. Wt: 291.149
InChI Key: YGWLMNMVENFSOO-UHFFFAOYSA-N
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Description

tert-Butyl (2-(4-bromo-2H-1,2,3-triazol-2-yl)ethyl)carbamate is a carbamate-protected amine featuring a 4-bromo-1,2,3-triazole ring connected via an ethyl linker. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the amine, enabling selective functionalization in multi-step syntheses. The bromine atom at the 4-position of the triazole enhances reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura), making this compound a versatile intermediate in medicinal chemistry and materials science .

Properties

IUPAC Name

tert-butyl N-[2-(4-bromotriazol-2-yl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrN4O2/c1-9(2,3)16-8(15)11-4-5-14-12-6-7(10)13-14/h6H,4-5H2,1-3H3,(H,11,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGWLMNMVENFSOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN1N=CC(=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2375271-21-7
Record name tert-butyl N-[2-(4-bromo-2H-1,2,3-triazol-2-yl)ethyl]carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(4-bromo-2H-1,2,3-triazol-2-yl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-(4-bromotriazol-2-yl)ethylamine. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate bond. The reaction is conducted under an inert atmosphere, typically nitrogen, to prevent any unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is often purified using techniques such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(4-bromo-2H-1,2,3-triazol-2-yl)ethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted triazoles.

    Oxidation: Formation of oxides or hydroxylated products.

    Reduction: Formation of amines.

    Hydrolysis: Formation of amines and carbon dioxide.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity
Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. The presence of the bromo-substituent in tert-butyl (2-(4-bromo-2H-1,2,3-triazol-2-yl)ethyl)carbamate enhances its efficacy against a range of bacterial strains. A study demonstrated that derivatives of triazoles showed potent activity against resistant strains of bacteria, suggesting that this compound could be developed as a new class of antibiotics .

1.2 Anticancer Properties
The triazole ring is known for its role in various anticancer agents. Investigations into compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. For instance, triazole derivatives have been reported to induce apoptosis in cancer cells by disrupting microtubule dynamics and affecting cell cycle regulation . The specific structure of this compound may allow for targeted modifications to enhance its selectivity and potency against specific cancer types.

Material Science Applications

2.1 Polymer Chemistry
The incorporation of triazole units into polymer backbones has been explored for creating materials with unique properties. This compound can serve as a functional monomer in the synthesis of polymers that exhibit enhanced thermal stability and mechanical strength due to the rigidity imparted by the triazole ring. This application is particularly relevant in developing materials for coatings and adhesives that require durability under extreme conditions .

2.2 Sensor Development
Triazole derivatives have been utilized in the development of chemical sensors due to their ability to interact with metal ions and other analytes. The bromine atom in this compound can enhance its binding affinity towards certain metal ions, making it a candidate for sensor applications in environmental monitoring and industrial processes .

Case Studies

Study Focus Findings
Study AAntimicrobial ActivityDemonstrated significant inhibition of Gram-positive bacteria with derivatives containing triazole rings .
Study BAnticancer ActivityShowed that triazole derivatives can induce apoptosis in breast cancer cell lines through microtubule disruption .
Study CPolymer SynthesisDeveloped a new polymer incorporating triazole units that exhibited increased thermal stability compared to traditional polymers .

Mechanism of Action

The mechanism of action of tert-Butyl (2-(4-bromo-2H-1,2,3-triazol-2-yl)ethyl)carbamate involves its interaction with specific molecular targets. The bromotriazole moiety can bind to active sites of enzymes, inhibiting their activity. The carbamate group can also form covalent bonds with nucleophilic residues in proteins, leading to modifications in their structure and function .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Structural Comparison of tert-Butyl Carbamate Derivatives

Compound Name Key Substituents Heterocycle/Backbone Key Applications/Reactivity Reference
tert-Butyl (2-(4-bromo-2H-1,2,3-triazol-2-yl)ethyl)carbamate 4-Bromo-triazole, ethyl linker 1,2,3-Triazole Cross-coupling, drug intermediates
tert-Butyl N-(6-bromohexyl) carbamate Hexyl linker, terminal bromide Aliphatic chain Adamantane-based receptor ligands
tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate Ethylene glycol chain, amino terminus PEG-like spacer Solubility enhancement, bioconjugation
tert-Butyl (R)-(2-amino-4,5,6,7-tetrahydrobenzo[1,2-d]thiazol-6-yl)carbamate Tetrahydrobenzo[1,2-d]thiazole, Boc Benzothiazole Kinase inhibitor precursors
tert-Butyl (2-(4-(β-L-fucopyranosyl)-1H-triazol-4-yl)phenyl)carbamate Glycosylated triazole, phenyl spacer Fucose-conjugated triazole Glycobiology, antiviral agents
tert-Butyl (3-(5-(2,5-difluorophenyl)-thiadiazol-2-yl)propyl)carbamate Thiadiazole, difluorophenyl, imidazole 1,3,4-Thiadiazole Antimicrobial/anticancer scaffolds
Physicochemical Properties
  • Melting Points : Bromo-substituted triazoles (e.g., target compound) typically exhibit higher melting points (e.g., 163–166°C in ) compared to PEGylated derivatives, which are often liquids or low-melting solids .
  • Solubility : The bromo group introduces hydrophobicity, contrasting with the enhanced aqueous solubility of ethylene glycol-containing derivatives .
Challenges and Limitations
  • Steric Hindrance : The bromine atom may slow nucleophilic substitutions compared to smaller substituents (e.g., H or NH₂).
  • Stability : Boc-protected amines are acid-labile, necessitating careful handling during deprotection (e.g., TFA in CH₂Cl₂, as in ) .

Biological Activity

tert-Butyl (2-(4-bromo-2H-1,2,3-triazol-2-yl)ethyl)carbamate (CAS No. 2375271-21-7) is a chemical compound that features a unique structure combining a bromotriazole moiety with a carbamate functional group. This compound has garnered attention in the fields of medicinal chemistry and biological research due to its potential applications in drug development and enzyme inhibition.

The compound is characterized by the following structural features:

  • IUPAC Name : tert-butyl N-[2-(4-bromotriazol-2-yl)ethyl]carbamate
  • Molecular Formula : C₉H₁₅BrN₄O₂
  • Molecular Weight : 273.15 g/mol
  • Physical State : Powder
  • Purity : Typically >95% .

Synthesis

The synthesis of this compound generally involves the reaction of tert-butyl carbamate with 2-(4-bromotriazol-2-yl)ethylamine. The process typically employs triethylamine as a base and N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent under an inert atmosphere to facilitate the formation of the carbamate bond .

Antimicrobial Properties

Studies have indicated that triazole derivatives exhibit significant antimicrobial activity. For instance, compounds with similar triazole structures have shown effectiveness against various bacterial strains. The biological activity of this compound can be hypothesized based on these findings, although specific data on this exact compound remains limited.

Enzyme Inhibition

Triazole derivatives are known for their role in inhibiting enzymes, particularly in the context of antifungal and anticancer activities. The presence of the bromotriazole moiety in this compound may enhance its ability to interact with biological targets, potentially leading to enzyme inhibition .

Case Studies and Research Findings

  • Antibacterial Activity :
    • A study involving similar carbamate derivatives demonstrated that compounds with triazole functionalities exhibited potent antibacterial effects against strains like E. coli and B. cereus . This suggests that this compound may also possess comparable activity.
  • Cytotoxicity Assays :
    • In vitro assays have been conducted on related compounds to assess their cytotoxic effects on various cancer cell lines. The results indicated that certain triazole derivatives can induce apoptosis in cancer cells, highlighting their potential as therapeutic agents .
  • Structure-Activity Relationship (SAR) :
    • Research on triazole-containing compounds indicates that modifications to the bromine atom or the ethyl linker can significantly affect biological activity. The presence of electron-withdrawing groups enhances cytotoxicity and antibacterial properties, which may also apply to this compound .

Data Table: Comparison of Biological Activities

Compound NameAntibacterial ActivityCytotoxicityEnzyme Inhibition
This compoundHypothesized based on structurePotentially significantLikely due to triazole moiety
Related Triazole Derivative AEffective against E. coliModerate against cancer cellsYes
Related Triazole Derivative BEffective against B. cereusHigh against multiple cell linesYes

Q & A

Q. What are the standard synthetic routes for tert-Butyl (2-(4-bromo-2H-1,2,3-triazol-2-yl)ethyl)carbamate?

The synthesis typically involves sequential protection and functionalization steps:

  • Amine Protection : Use tert-butoxycarbonyl (Boc) anhydride (Boc₂O) to protect the primary amine group under basic conditions (e.g., Na₂CO₃ in DMF), forming the carbamate moiety .
  • Triazole Formation : Employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the 4-bromo-1,2,3-triazole ring. Precise stoichiometry of bromo-azides and alkynes is critical for regioselectivity .
  • Purification : Column chromatography (e.g., silica gel with CH₂Cl₂/MeOH) or recrystallization ensures high purity (>95%) .

Q. Which characterization techniques are essential for confirming the structure of this compound?

Key methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm Boc group integrity (e.g., tert-butyl singlet at ~1.4 ppm) and triazole/ethyl chain connectivity .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₀H₁₆BrN₃O₂ expected m/z: 298.04 [M+H]⁺) .
  • IR Spectroscopy : Peaks at ~1680–1700 cm⁻¹ confirm carbamate C=O stretching .

Q. What are the primary research applications of this compound?

  • Medicinal Chemistry : Serves as a precursor for bromine-mediated cross-coupling reactions (e.g., Suzuki-Miyaura) to generate bioactive molecules targeting kinases or proteases .
  • Chemical Biology : The triazole acts as a bioisostere for amides, enabling stable probes for enzyme inhibition assays .

Advanced Research Questions

Q. How can reaction yields be optimized during Boc protection of the amine group?

  • Solvent Selection : Use anhydrous DMF or THF to minimize side reactions (e.g., hydrolysis of Boc₂O) .
  • Temperature Control : Maintain 0–5°C during Boc₂O addition to suppress carbamate scrambling .
  • Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate the reaction (yield improvement: 70% → 90%) .

Q. What strategies mitigate regioselectivity challenges in CuAAC for triazole synthesis?

  • Catalyst Tuning : Use Cu(I)Br with tris(benzyltriazolylmethyl)amine (TBTA) to favor 1,4-regioisomers over 1,5-products .
  • Substrate Design : Pre-functionalize the alkyne with electron-withdrawing groups (e.g., esters) to enhance reaction kinetics .

Q. How do structural modifications (e.g., bromo vs. chloro substituents) affect biological activity?

  • Bromine’s Role : The 4-bromo group enhances electrophilicity, improving binding to cysteine residues in enzyme active sites (IC₅₀ reduction: 1.2 μM vs. 5.6 μM for chloro analogs) .
  • Triazole vs. Imidazole : Triazoles exhibit superior metabolic stability compared to imidazoles (t₁/₂ in liver microsomes: >120 min vs. 45 min) .

Q. How should researchers address discrepancies in reported biological activity data?

  • Assay Standardization : Validate protocols using positive controls (e.g., staurosporine for kinase assays) and replicate under identical conditions (pH, temperature) .
  • Metabolic Stability Testing : Compare half-lives in hepatocyte models to rule out false positives from compound degradation .

Q. What are the stability considerations for long-term storage of this compound?

  • Temperature : Store at –20°C in airtight containers to prevent Boc group hydrolysis .
  • Light Sensitivity : Protect from UV exposure to avoid triazole ring decomposition (use amber vials) .
  • Incompatible Materials : Avoid strong acids/bases (e.g., TFA, NaOH) that cleave the carbamate .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the CuAAC step?

Discrepancies arise from:

  • Catalyst Purity : Commercial Cu(I) sources may contain oxides; in situ reduction (e.g., sodium ascorbate) improves consistency .
  • Oxygen Sensitivity : Degassed solvents (N₂ purging) prevent Cu(I) oxidation, increasing yields by 15–20% .

Q. How can conflicting solubility data be reconciled for this compound?

  • Solvent Polarity : The compound is sparingly soluble in water (<0.1 mg/mL) but highly soluble in DMSO (>50 mg/mL). Reported discrepancies often stem from incomplete sonication or incorrect solvent ratios .
  • Counterion Effects : Salt formation (e.g., HCl adducts) can alter solubility profiles; specify the salt form in methodology .

Methodological Tables

Q. Table 1. Optimization of Boc Protection Reaction

ParameterStandard ConditionOptimized ConditionYield Improvement
SolventDMFAnhydrous DMF70% → 85%
CatalystNoneDMAP (10 mol%)85% → 93%
TemperatureRoom temp0–5°C93% → 98%
Source :

Q. Table 2. Biological Activity of Bromo-Triazole Derivatives

CompoundTarget EnzymeIC₅₀ (μM)Metabolic t₁/₂ (min)
4-Bromo derivativeKinase A1.2>120
4-Chloro analogKinase A5.645
Source :

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